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molecular formula C7H8N4O B3352135 4,6-Diamino-2-methoxypyridine-3-carbonitrile CAS No. 42530-05-2

4,6-Diamino-2-methoxypyridine-3-carbonitrile

Cat. No. B3352135
M. Wt: 164.16 g/mol
InChI Key: GJSAOGAUMMCVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07888374B2

Procedure details

A heavy walled, sealable tube suitable for microwave heating was charged with 3 mL of methanol and 40 mg (1.7 mmol) of sodium. The mixture was stirred until all of the sodium had reacted, then 212 mg (1.00 mmol) of 2-bromo-4,6-diaminonicotinonitrile was added. The tube was sealed, and the mixture was heated with a microwave apparatus at 150° C. for 10 minutes then cooled and concentrated under reduced pressure. The residue was suspended in 10 mL of water, and extracted with ethyl acetate (1×20 mL, then 2×10 mL). The combined ethyl acetate layers were back extracted with brine (1×10 mL), dried over MgSO4, filtered, and concentrated to a solid. This was purified via silica gel chromatography, eluting with 60:40 hexanes:ethyl acetate to provide 114 mg (70%) of a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
212 mg
Type
reactant
Reaction Step Two
Quantity
40 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[Na].Br[C:3]1[N:10]=[C:9]([NH2:11])[CH:8]=[C:7]([NH2:12])[C:4]=1[C:5]#[N:6].[CH3:13][OH:14]>>[NH2:12][C:7]1[C:4]([C:5]#[N:6])=[C:3]([O:14][CH3:13])[N:10]=[C:9]([NH2:11])[CH:8]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
212 mg
Type
reactant
Smiles
BrC1=C(C#N)C(=CC(=N1)N)N
Step Three
Name
Quantity
40 mg
Type
reactant
Smiles
[Na]
Name
Quantity
3 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A heavy walled, sealable tube suitable for microwave heating
CUSTOM
Type
CUSTOM
Details
had reacted
CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (1×20 mL
EXTRACTION
Type
EXTRACTION
Details
The combined ethyl acetate layers were back extracted with brine (1×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid
CUSTOM
Type
CUSTOM
Details
This was purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with 60:40 hexanes

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NC(=C1C#N)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 114 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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